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Spectroscopic Profile of 2,4-
Dimethoxyiodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
dimethoxyiodobenzene, a key intermediate in various synthetic applications. The data
presented herein, including Proton Nuclear Magnetic Resonance (*H-NMR), Carbon-13
Nuclear Magnetic Resonance (**C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offers a detailed characterization of the compound's molecular structure. This document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-dimethoxyiodobenzene,
providing a clear and concise reference for compound identification and characterization.

Table 1: *H-NMR Spectroscopic Data
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Chemical Shift L Coupling . ]
Multiplicity Constant (J) Integration Assighment
(3) ppm o,
7.62 d 8.6 1H H-6
6.43 d 2.6 1H H-3
6.32 dd 8.6, 2.7 1H H-5
3.85 S - 3H OCHs
3.80 S - 3H OCHs
Solvent: CDCls, Spectrometer Frequency: 400 MHz[1]
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161.4 C-4
158.9 C-2
139.2 C-6
107.0 C-5
99.3 C-3
74.8 C-1
56.3 OCHs
55.5 OCHs

Solvent: CDCls, Spectrometer Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry (MS)Data
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 4: Infrared (IR) Spectroscopy Data

While a detailed list of absorption peaks is not publicly available without specific database
access|[2][3], the IR spectrum of 2,4-dimethoxyiodobenzene is expected to exhibit
characteristic bands corresponding to its functional groups. These include:

C-H stretching (aromatic): ~3100-3000 cm~1

C-H stretching (aliphatic, -OCHs): ~2950-2850 cm~1

C=C stretching (aromatic): ~1600-1450 cm~1

C-O stretching (aryl ether): ~1250 cm~* and ~1050 cm™1

C-I stretching: ~600-500 cm~1

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following sections detail the general methodologies employed for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C-NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was
dissolved in deuterated chloroform (CDCIs), and the chemical shifts were referenced to the
residual solvent signal (*H: & 7.26 ppm; 13C: & 77.0 ppm). For 133C-NMR, broadband proton
decoupling was employed to simplify the spectrum by removing *H-13C coupling.[4]

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected
into the GC, where it was vaporized and separated on a capillary column. The separated
components then entered the mass spectrometer, were ionized (typically by electron impact),
and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]
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Infrared (IR) Spectroscopy

The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier
Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is
placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed
through the crystal, and it interacts with the sample at the point of contact. The attenuated IR
beam is then detected to generate the spectrum.[1][6][7][8] This technique requires minimal
sample preparation.[2]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of 2,4-
dimethoxyiodobenzene is illustrated in the following diagram. This workflow demonstrates
how different spectroscopic techniques provide complementary information to confirm the
compound's identity and structure.
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Workflow for Spectroscopic Analysis of 2,4-Dimethoxyiodobenzene

Sample Preparation

2,4-Dimethoxyiodobenzene

g
NMR Spectroscopy
(*H & 3C)

Proton & Carbon Environment
- Chemical Shifts
- Coupling Constants
- Integration

pectroscopic Techniques

Infrared Spectroscopy
(ATR-FTIR)

Molecular Weight & Fragmentation
- Molecular lon Peak (m/z)
- Isotopic Pattern

Mass Spectrometry

(GC-MS)

Data Interpretation

Functional Groups
- C-0, C=C, C-H, C-I vibrations

Structural Elucidation

Confirmed Structure of
2,4-Dimethoxyiodobenzene

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 2,4-dimethoxyiodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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